Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

PDE4 Inhibition Structure-Activity Relationship Anti-inflammatory

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate (CAS free base: 1536078-97-3, HCl salt: 2060709-38-6) is a heterocyclic building block belonging to the 1,3-oxazole family. Characterized by a methyl ester at the 4-position and a primary aminomethyl group at the 5-position, this compound functions as a versatile intermediate in medicinal chemistry.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Cat. No. B13220752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(OC=N1)CN
InChIInChI=1S/C6H8N2O3/c1-10-6(9)5-4(2-7)11-3-8-5/h3H,2,7H2,1H3
InChIKeyMNNIUIPOXMOTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate: A Dual-Functional Oxazole Scaffold for Targeted Synthesis and PDE4 Pharmacophore Development


Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate (CAS free base: 1536078-97-3, HCl salt: 2060709-38-6) is a heterocyclic building block belonging to the 1,3-oxazole family . Characterized by a methyl ester at the 4-position and a primary aminomethyl group at the 5-position, this compound functions as a versatile intermediate in medicinal chemistry. Its core structure is recognized as a critical pharmacophore for phosphodiesterase 4 (PDE4) inhibition, making it a strategic starting material for developing potent anti-inflammatory agents [1]. The compound is commercially available in both free base and hydrochloride salt forms, with the latter offering improved stability and handling for research applications .

Why Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate Cannot Be Replaced by Common Oxazole Analogs in PDE4-Focused Research


Substituting this compound with closely related oxazole analogs like methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate or ethyl 5-(aminomethyl)oxazole-4-carboxylate introduces critical liabilities in structure-activity relationship (SAR) studies. The specific regiochemistry, with the aminomethyl group at the 5-position and the carboxylate ester at the 4-position, is not arbitrary; it constitutes the minimal pharmacophore for PDE4 inhibition [1]. A regioisomeric shift to the 2-position can drastically alter hydrogen bonding geometry and enzyme binding affinity. Similarly, changing the methyl ester to an ethyl ester introduces steric bulk that can perturb target engagement and alter metabolic stability profiles in downstream in vivo studies [2]. The free carboxylic acid analog, while seemingly similar, requires additional coupling steps for further derivatization, adding synthetic complexity and potentially compromising yield in multi-step library syntheses .

Quantitative Differentiation of Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate: Head-to-Head Data Against Key Structural Analogs


PDE4 Inhibitory Pharmacophore Validation: The Irreplaceable 5-Aminomethyl-4-Carboxylate Motif

The oxazole core with a 4-carboxamide/ester and a 5-aminomethyl group was identified as a novel and essential PDE4 inhibitory pharmacophore. This pharmacophore is distinct from earlier PDE4 inhibitor classes, such as rolipram. The regioisomeric 2-aminomethyl analog or 4-unsubstituted oxazoles lack this specific activity profile, as confirmed by SAR studies showing a drastic reduction in potency when the 5-aminomethyl group is moved or modified [1]. A series of quinolyl oxazoles built upon this core achieved picomolar potency (IC50 of 30-60 pM), highlighting the value of this specific substitution pattern for generating high-affinity leads [2].

PDE4 Inhibition Structure-Activity Relationship Anti-inflammatory

Molecular Property Comparison: Hydrogen Bond Donor/Acceptor Profile Differentiation from the 2-Aminomethyl Regioisomer

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate (TPSA: 78.35 Ų, LogP: 0.3417, H_Acceptors: 5, H_Donors: 1) presents a distinct topological polar surface area and hydrogen bonding profile compared to its 2-aminomethyl regioisomer . The 5-aminomethyl group positions the primary amine adjacent to the oxazole oxygen, creating a unique intramolecular hydrogen bonding environment that influences both solubility and target engagement. The 2-aminomethyl regioisomer (C6H8N2O3, MW: 156.14 g/mol) has a different spatial arrangement, which is expected to alter its binding mode to targets like PDE4 . These differences in computed molecular properties directly translate to divergent biological outcomes, as demonstrated in the PDE4 SAR studies.

Computational Chemistry Drug-likeness Molecular Properties

Synthetic Utility: Ester Hydrolysis Control Compared to Ethyl Ester Analog

The methyl ester of the target compound offers a critical balance between stability and synthetic lability. In the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, methyl esters were successfully converted to carboxylic acids and carboxamides under controlled conditions, providing a versatile platform for further derivatization [1]. The ethyl ester analog, while functionally similar, may require different hydrolysis conditions (longer reaction times or higher temperatures) due to increased steric hindrance, as generally observed in ester hydrolysis kinetics. This can be a significant factor in multi-step parallel synthesis where uniform reaction conditions are required [2].

Synthetic Chemistry Protecting Group Strategy Library Synthesis

Salt Form Selection: Hydrochloride Salt Stability and Shipping Advantages over Free Base

The hydrochloride salt (CAS 2060709-38-6, MW: 192.6 g/mol, purity ≥98%) offers significant practical advantages in procurement and storage. According to the vendor technical datasheet, the salt is stable at room temperature for shipping and requires only standard storage conditions (sealed in dry, 2-8°C) . In contrast, the free base (CAS 1536078-97-3) may be more prone to degradation and requires careful handling to prevent oxidation or hydrolysis. The hydrochloride salt's higher molecular weight (192.6 vs 156.1 g/mol) directly reflects the added HCl, which can be accounted for stoichiometrically in reaction planning. This salt form is consistently available at ≥98% purity from multiple suppliers, ensuring reproducibility in research applications .

Compound Management Stability Procurement Logistics

Patent-Backed Anti-Tumor Scaffold: Positioning Within Tyrosine Kinase Inhibitor Design

The patent CN101768130A explicitly claims derivatives containing an aminomethyl-5-membered aromatic heterocycle-4-carboxylic acid core, including oxazole variants, as anti-tumor agents targeting protein tyrosine kinases [1]. This patent demonstrates that the specific substitution pattern of methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is not merely a theoretical scaffold but a protected intellectual property space for developing kinase inhibitors. The patent discloses in vitro cell strain screening data showing good anti-tumor activity, positioning this scaffold within a competitive IP landscape. Generic oxazole building blocks without the 5-aminomethyl-4-carboxylate pattern would fall outside this specific patent space, limiting their potential for translation into proprietary drug candidates.

Kinase Inhibition Anti-tumor Patent Analysis

Optimal Application Scenarios for Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Generation and Optimization

This compound serves as the foundational building block for synthesizing novel PDE4 inhibitors. As established in Section 3, the 5-aminomethyl-4-carboxylate (or 4-carboxamide) motif is the minimal pharmacophore for PDE4 inhibition [1]. Research groups can use this scaffold to generate focused libraries by derivatizing the 2-position of the oxazole ring with various aryl or heteroaryl groups, as demonstrated in the discovery of quinolyl oxazoles with picomolar PDE4 potency [2]. The methyl ester provides a convenient handle for conversion to the carboxamide, which is the biologically active form in the validated pharmacophore model.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (156.14 g/mol free base) and balanced LogP (0.3417) make it an ideal fragment for FBDD campaigns targeting kinase ATP-binding sites. The patent CN101768130A demonstrates that derivatives of this scaffold exhibit anti-tumor activity through tyrosine kinase inhibition [3]. The aminomethyl group can be readily functionalized via reductive amination or amide coupling to explore vectors extending into kinase selectivity pockets, while the carboxylate ester can be hydrolyzed to engage catalytic lysine residues or ribose-binding regions.

Anti-Platelet Aggregation Agent Development

The broader class of 5-substituted oxazole-4-carboxylic acid derivatives has demonstrated inhibitory activity on blood platelet aggregation comparable to aspirin [4]. The target compound, as a 5-aminomethyl-substituted variant, can be converted to the corresponding carboxamide or further N-alkylated to explore structure-activity relationships in this therapeutic area. This application scenario is directly supported by the class-level evidence that 5-substitution on the oxazole-4-carboxylate core is critical for anti-platelet activity.

Bifunctional Probe and PROTAC Linker Synthesis

The dual functional groups (primary amine and methyl ester) make this compound an excellent bifunctional linker for constructing PROTACs (Proteolysis Targeting Chimeras) or chemical biology probes. The aminomethyl group can be coupled to a target-protein ligand, while the methyl ester can be hydrolyzed and conjugated to an E3 ligase ligand. The regioisomeric purity of the 5-aminomethyl substitution is critical here, as a 2-aminomethyl variant would produce a different exit vector geometry, potentially disrupting ternary complex formation [5].

Quote Request

Request a Quote for Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.